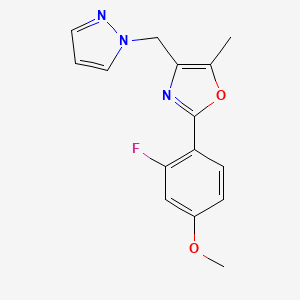
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole, also known as FMP-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and apoptotic pathways. It has also been suggested that this compound may modulate the activity of certain neurotransmitter receptors in the brain, thereby exhibiting its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, thereby exhibiting its anti-inflammatory effects. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, this compound has been found to increase the levels of certain neurotransmitters in the brain, thereby exhibiting its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in lab experiments is that it exhibits a high degree of selectivity towards its target enzymes and proteins, thereby reducing the risk of off-target effects. However, one of the main limitations of using this compound in lab experiments is that it has a relatively short half-life, which may make it difficult to maintain a consistent level of the compound in the body.
将来の方向性
There are several potential future directions for the research on 2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its anti-inflammatory and anti-tumor properties further and explore its potential applications in the treatment of various inflammatory and cancerous conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more effective synthesis methods for the compound.
In conclusion, this compound is a novel compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of neurodegenerative diseases, inflammatory and cancerous conditions make it a compound of great interest for future research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole can be synthesized using a multi-step process that involves the reaction of 2-fluoro-4-methoxyphenylacetic acid with 1-(2-bromoethyl)-4-methyl-1H-pyrazole-3-carboxylic acid to form this compound.
科学的研究の応用
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
特性
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-10-14(9-19-7-3-6-17-19)18-15(21-10)12-5-4-11(20-2)8-13(12)16/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPYGOBAYQRKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5433595.png)
![7-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5433614.png)
![3-{2-[cyclopropyl(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433619.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433639.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433641.png)

![2-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5433653.png)
![5-(2-methoxy-4-methylbenzoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5433654.png)
![3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine](/img/structure/B5433667.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5433671.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methylphenyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5433685.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide](/img/structure/B5433688.png)
![1'-(cyclopropylcarbonyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433696.png)